2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Brand Name: Vulcanchem
CAS No.: 1049604-90-1
VCID: VC2806173
InChI: InChI=1S/C10H18ClNO3S/c1-3-5-12(10(13)8(2)11)9-4-6-16(14,15)7-9/h8-9H,3-7H2,1-2H3
SMILES: CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl
Molecular Formula: C10H18ClNO3S
Molecular Weight: 267.77 g/mol

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide

CAS No.: 1049604-90-1

Cat. No.: VC2806173

Molecular Formula: C10H18ClNO3S

Molecular Weight: 267.77 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide - 1049604-90-1

Specification

CAS No. 1049604-90-1
Molecular Formula C10H18ClNO3S
Molecular Weight 267.77 g/mol
IUPAC Name 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylpropanamide
Standard InChI InChI=1S/C10H18ClNO3S/c1-3-5-12(10(13)8(2)11)9-4-6-16(14,15)7-9/h8-9H,3-7H2,1-2H3
Standard InChI Key BBDODAQQVBHFNW-UHFFFAOYSA-N
SMILES CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl
Canonical SMILES CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl

Introduction

Synthesis

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide would typically involve the reaction of a chloroacetyl chloride with an appropriate amine, in this case, a propylamine derivative of the tetrahydrothienyl moiety. This process is similar to the synthesis of other chloroacetamide derivatives .

Potential Applications

While specific applications for 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide are not well-documented, compounds with similar structures have been explored for their biological activities, including anticancer properties . The presence of a chloro group and a propanamide backbone suggests potential reactivity and biological activity, which could be leveraged in pharmaceutical or chemical research.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Notes
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamideC9H16ClNO3S253.75Ethyl derivative
2-Chloro-N-(2-oxothiolan-3-yl)acetamideC6H8ClNO2S193.65Different backbone

This table highlights the molecular characteristics of a related compound, illustrating how variations in the alkyl group (e.g., ethyl vs. propyl) can affect the molecular weight and potentially the chemical properties.

Future Directions

Further research is needed to fully explore the properties and applications of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide. This could involve synthesizing the compound and conducting biological assays to determine its activity and potential uses in medicine or other fields.

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